molecular formula C11H11I2N B8336180 4,6-diiodo-2,3,3-trimethyl-3H-indole

4,6-diiodo-2,3,3-trimethyl-3H-indole

Cat. No. B8336180
M. Wt: 411.02 g/mol
InChI Key: QOFFEJIEIIALCF-UHFFFAOYSA-N
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Patent
US08748446B2

Procedure details

2 g of 3,5-diiodophenylhydrazine (5.5 mmol), and 1 mL (9.3 mmol) of 3-methyl-2-butanone were refluxed in 15 mL of acetic acid for 20 hours. The acetic acid was evaporated and the residue was dissolved in ether. Insoluble precipitate was filtered off, and the etheric solution was washed with aqueous solutions of NaHCO3, followed by Na2S2O3 and water. The organic layer was dried with CaCl2 and ether was removed under reduced pressure by a rotary evaporator to give 1.4 g of 4,6-diiodo-2,3,3-trimethyl-3H-indole. 1H-NMR (200 MHz, DMSO-d6), δ, ppm: 7.92 (1H, d, 1.1 Hz, arom.), 7.79 (1H, d, 1.1 Hz, arom.), 2.22 (3H, s, 2-CH3), 1.32 (6H, s, C(CH3)2).
Name
3,5-diiodophenylhydrazine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([NH:9]N)[CH:5]=[C:6]([I:8])[CH:7]=1.[CH3:11][CH:12]([CH3:16])[C:13](=O)[CH3:14]>C(O)(=O)C>[I:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]2[C:3]=1[C:12]([CH3:16])([CH3:11])[C:13]([CH3:14])=[N:9]2

Inputs

Step One
Name
3,5-diiodophenylhydrazine
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C=C(C1)I)NN
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C(C)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetic acid was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
FILTRATION
Type
FILTRATION
Details
Insoluble precipitate was filtered off
WASH
Type
WASH
Details
the etheric solution was washed with aqueous solutions of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with CaCl2 and ether
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure by a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(C(=NC2=CC(=C1)I)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.